molecular formula C25H25N3O6S B2925760 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide CAS No. 1031977-42-0

2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide

Cat. No.: B2925760
CAS No.: 1031977-42-0
M. Wt: 495.55
InChI Key: IHOQQRMSSDSKCH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-thiadiazin ring and a phenethylamine moiety .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves multi-step sequences starting from simpler molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thiadiazin ring and the phenethylamine moiety could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Toxicological Evaluation in Flavors

A toxicological evaluation was conducted on two structurally related flavors, with modifying properties, that are similar to the chemical compound . These flavors were assessed for safety in food and beverage applications. The studies involved in vitro and in vivo tests, including genotoxicity and subchronic oral toxicity studies in rats. The compounds exhibited minimal oxidative metabolism, were poorly absorbed, rapidly eliminated, and showed no genotoxic concerns, mutagenicity, or clastogenicity (Arthur et al., 2015).

Photophysical and Physicochemical Properties

Research on a novel benzotriazinyl radical with a fused thiadiazolo ring was conducted, which is structurally related to the compound . The study involved ESR measurement, cyclic voltammetry, and X-ray crystallographic analysis. It revealed that the molecule arranged in a π-stacked columnar structure, showing strong antiferromagnetic interactions derived from its dimer structure (Miura & Yoshioka, 2015).

Anticancer Activity

Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, structurally similar to the compound of interest, were designed and synthesized. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines, including human hepatocellular carcinoma, human medulloblastoma, human cervical cancer, and human colon cancer. Certain derivatives showed significant activity as cytotoxic agents and VEGFR-2 inhibitors, more active than the reference drug dasatinib (Ghorab et al., 2016).

Chemosensor for Metal Ion Detection

A study on pyrazoline derivative used as a fluorescent chemosensor for metal ion detection was conducted. The compound demonstrated positive solvatochromism and was used as a probe for determining the critical micelle concentration of surfactants. It also acted as an on-off fluorescence chemosensor for the determination of Fe3+ ion in solution (Khan, 2020).

Antipsychotic and Anticonvulsant Agents

A series of compounds were synthesized and screened for their antipsychotic and anticonvulsant activities. These compounds, structurally related to the compound of interest, demonstrated potential as therapeutic agents in treating psychiatric and convulsive disorders (Kaur et al., 2012).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-33-21-13-12-19(16-22(21)34-2)28-25(30)27(20-10-6-7-11-23(20)35(28,31)32)17-24(29)26-15-14-18-8-4-3-5-9-18/h3-13,16H,14-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQQRMSSDSKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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